S7P is formed from other sugar phosphates through the action of the enzyme transketolase in the PPP . Subsequently, it serves as a substrate for transaldolase, another key enzyme in the pathway . This intricate pathway generates not only ribose-5-phosphate, a precursor for nucleotide and nucleic acid biosynthesis, but also NADPH, a crucial reducing agent employed in numerous cellular processes, including:
Given its pivotal role in the PPP and its association with NADPH generation, S7P holds promise as a potential biomarker for various medical conditions. Researchers are exploring the potential of S7P levels as indicators for:
While research in these areas is ongoing, the potential of S7P as a biomarker requires further investigation and validation.
Understanding the regulation and manipulation of S7P levels within the PPP holds significance in the field of metabolic engineering. This field aims to modify metabolic pathways for various purposes, including the production of valuable bioproducts. Researchers are exploring strategies to:
D-Sedoheptulose 7-phosphate is a ketoheptose phosphate with the molecular formula and a molecular weight of approximately 290.161 g/mol. It is primarily recognized as an intermediate in the pentose phosphate pathway, a crucial metabolic pathway that generates NADPH and ribose-5-phosphate, essential for nucleic acid synthesis and cellular redox balance. D-Sedoheptulose 7-phosphate is formed through the action of transketolase and is subsequently converted by transaldolase into other metabolites .
Within the PPP, S7P acts as a metabolic branchpoint. It can either be utilized for ribose synthesis or channeled towards generating NADPH through further enzymatic conversions []. The specific pathway taken depends on the cell's current metabolic needs.
D-Sedoheptulose 7-phosphate is integral to various biological processes:
The synthesis of D-sedoheptulose 7-phosphate can be accomplished through enzymatic pathways:
D-Sedoheptulose 7-phosphate has several applications in research and biotechnology:
D-Sedoheptulose 7-phosphate shares structural and functional similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sedoheptulose | C₇H₁₄O₇ | A precursor to D-sedoheptulose 7-phosphate; involved in carbohydrate metabolism. |
3-Deoxy-D-arabino-heptulosonic acid 7-phosphate | C₇H₁₃O₇P | An intermediate in shikimic acid biosynthesis; structurally similar but functions primarily in aromatic amino acid synthesis. |
D-Glycero-D-manno-heptose 7-phosphate | C₇H₁₅O₈P | An isomer of D-sedoheptulose 7-phosphate; involved in lipopolysaccharide biosynthesis. |
D-sedoheptulose 7-phosphate's unique role as an intermediate specifically within the pentose phosphate pathway distinguishes it from other heptose phosphates. Its dual function in both generating NADPH and contributing to nucleotide synthesis underscores its significance in cellular metabolism. Moreover, its involvement in specific metabolic disorders highlights its potential as a biomarker for certain genetic conditions.
Sedoheptulose 7-phosphate is a ketoheptose phosphate consisting of sedoheptulose with a phosphate group at the 7-position, serving as an intermediate metabolite in the pentose phosphate pathway [1]. The molecular formula of sedoheptulose 7-phosphate is C7H15O10P with an average molecular weight of 290.16 g/mol and a monoisotopic molecular weight of 290.04028367 Da [4]. This compound possesses a complex molecular structure characterized by multiple stereogenic centers that define its three-dimensional configuration and biological activity [3].
The stereochemical configuration of sedoheptulose 7-phosphate follows the D-altro configuration with (2R,3R,4R,5S) stereochemistry [4]. The molecule contains four defined atom stereocenters, which are critical determinants of its biological function and reactivity in enzymatic systems [1] [3]. The IUPAC name of this compound is [(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate, reflecting its complex stereochemical arrangement [4].
Sedoheptulose 7-phosphate exhibits significant polarity due to its multiple hydroxyl groups and phosphate moiety, resulting in a topological polar surface area of approximately 185 Ų [4]. The molecule contains seven hydrogen bond donors and ten hydrogen bond acceptors, contributing to its high water solubility and ability to form extensive hydrogen bonding networks in aqueous environments [4] [1]. These properties are essential for its role in metabolic pathways and interactions with enzymes.
The structural features of sedoheptulose 7-phosphate can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C7H15O10P |
Average Molecular Weight | 290.16 g/mol |
Monoisotopic Molecular Weight | 290.04028367 Da |
IUPAC Name | [(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate |
CAS Number | 2646-35-7 |
Charge (physiological pH) | -2 |
Hydrogen Bond Donor Count | 7 |
Hydrogen Bond Acceptor Count | 10 |
Rotatable Bond Count | 8 |
Topological Polar Surface Area | 185 Ų |
The stereochemical properties of sedoheptulose 7-phosphate are particularly important for its recognition by enzymes such as transketolase and transaldolase, which act upon this molecule in the pentose phosphate pathway [2]. The specific spatial arrangement of hydroxyl groups allows for precise molecular recognition and orientation within enzyme active sites, facilitating the catalytic reactions necessary for carbohydrate metabolism [7] [12].
Sedoheptulose 7-phosphate exhibits complex isomerism and conformational dynamics that significantly influence its reactivity and biological function [10]. One of the most notable aspects of its isomerism is the existence of multiple anomeric forms, including α-pyranose, β-pyranose, α-furanose, β-furanose, and linear forms [12]. These forms exist in a dynamic equilibrium in solution, with the α-pyranose form being more abundant (approximately 16%) than the β-pyranose form (less than 1%) [12] [10].
The interconversion between these anomeric forms occurs via the open-chain form, which serves as an intermediate in the equilibrium [12]. This ring-chain tautomerism is essential for the molecule's biological activity, as different enzymes may preferentially bind to specific anomeric forms [10]. For instance, research has shown that sedoheptulose 7-phosphate cyclases such as 2-epi-5-epi-valiolone synthase (EEVS) and 2-epi-valiolone synthase (EVS) selectively bind different anomers of sedoheptulose 7-phosphate that correspond to the stereochemistry of their final products [10] [11].
The conformational dynamics of sedoheptulose 7-phosphate can be categorized into several key phenomena:
Type of Isomerism | Description | Relative Abundance/Stability |
---|---|---|
Anomeric Isomerism | Exists as α and β anomers differing in the stereochemistry at the anomeric carbon (C2) | α-pyranose (~16%) more abundant than β-pyranose (<1%) in aqueous solution |
Ring Size Isomerism | Can form both pyranose (6-membered) and furanose (5-membered) ring structures | Pyranose forms predominate over furanose forms in aqueous solution |
Conformational Isomerism | Pyranose rings can adopt different chair conformations; hydroxyl groups can have axial or equatorial orientations | Conformations with equatorial hydroxyl groups generally more stable than axial orientations |
Tautomerism | Equilibrium between cyclic hemiketal forms and the open-chain ketone form | Cyclic forms predominate in aqueous solution; open-chain form is a minor component but crucial for interconversion |
The pyranose forms of sedoheptulose 7-phosphate can adopt different chair conformations, with the stability of these conformations influenced by the orientation of hydroxyl groups [13]. Conformations with equatorial hydroxyl groups are generally more stable than those with axial orientations due to reduced steric hindrance [13] [10]. These conformational preferences play a crucial role in determining the molecule's reactivity and binding affinity for enzymes.
Research on the conformational dynamics of sedoheptulose 7-phosphate has revealed that the interconversion between different forms is influenced by factors such as pH, temperature, and the presence of metal ions [13] [14]. These factors can shift the equilibrium between different anomeric forms and affect the molecule's reactivity in biological systems [10]. The understanding of these conformational dynamics has significant implications for elucidating the mechanisms of enzymes that utilize sedoheptulose 7-phosphate as a substrate [11] [12].
Sedoheptulose 7-phosphate exhibits distinctive spectroscopic signatures that enable its identification and structural characterization [16]. Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the carbon skeleton and stereochemical arrangement of this molecule [16] [9]. The 13C NMR spectrum of sedoheptulose 7-phosphate shows characteristic signals for the ketone carbon (approximately 210 ppm), anomeric carbon (approximately 95-105 ppm), and other carbon atoms with attached hydroxyl groups (approximately 65-85 ppm) [16] [9]. These spectral features allow for the differentiation between anomeric forms and determination of ring size and configuration [16].
Mass spectrometry is another powerful technique for the analysis of sedoheptulose 7-phosphate [17]. In negative ion mode electrospray ionization mass spectrometry (ESI-MS), sedoheptulose 7-phosphate shows a characteristic [M-H]- peak at m/z 289, corresponding to the deprotonated molecular ion [17] [20]. Fragmentation patterns include characteristic fragment ions at m/z 212.3, 199.2, 141.0, and 97.0, which can be used for identification and quantification in biological samples [17] [20].
The spectroscopic signatures of sedoheptulose 7-phosphate can be summarized as follows:
Spectroscopic Method | Key Characteristics | Analytical Applications |
---|---|---|
Nuclear Magnetic Resonance (NMR) | 13C NMR shows characteristic signals for ketone carbon (~210 ppm), anomeric carbon (~95-105 ppm), and other carbon atoms with attached hydroxyl groups (~65-85 ppm) | Differentiation between anomeric forms; determination of ring size and configuration |
Mass Spectrometry (MS) | Negative ion mode ESI-MS shows [M-H]- at m/z 289; characteristic fragment ions include m/z 212.3, 199.2, 141.0, and 97.0 | Identification and quantification in biological samples; monitoring of enzymatic reactions |
Infrared Spectroscopy (IR) | Strong absorption bands for O-H stretching (~3300-3500 cm-1), P-O stretching (~1000-1100 cm-1), and C=O stretching (~1720 cm-1) | Functional group identification; hydrogen bonding pattern analysis |
Ultraviolet-Visible Spectroscopy (UV-Vis) | No significant absorption in the UV-visible range due to absence of chromophores | Limited applications due to lack of chromophores |
Crystallographic studies have provided valuable insights into the three-dimensional structure of sedoheptulose 7-phosphate, particularly in the context of enzyme-substrate complexes [11] [14]. Sedoheptulose 7-phosphate forms crystalline structures as barium or lithium salts, which have been used for structural determination [15] [9]. The crystallographic data reveal that when bound to enzymes, sedoheptulose 7-phosphate coordinates with metal ions such as zinc (Zn2+) or cobalt (Co2+) via its C4 and C5 hydroxyl groups [11] [14].
The crystal structure of sedoheptulose 7-phosphate bound to the enzyme ValA (an EEVS from Streptomyces hygroscopicus) has been determined at 2.1 Å resolution, providing detailed information about the binding mode and interactions [11]. In this structure, the phosphate group of sedoheptulose 7-phosphate interacts with positively charged residues (lysine, arginine) in the enzyme binding site, while the hydroxyl groups form an extensive hydrogen bonding network [11] [14]. These interactions are critical for substrate recognition and catalysis.
The crystallographic data also reveal that different enzymes bind sedoheptulose 7-phosphate in distinct conformations [11] [12]. For example, EEVS and DDGS (desmethyl-4-deoxygadosol synthase) are proposed to bind the α-pyranose anomer of sedoheptulose 7-phosphate, while EVS binds the β-pyranose anomer [12] [11]. This selective binding of different anomeric forms explains how these enzymes can produce products with distinct stereochemistries from the same substrate [12].